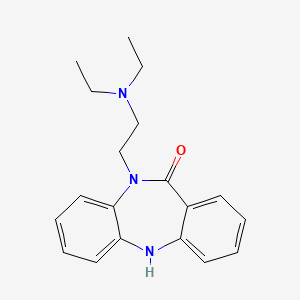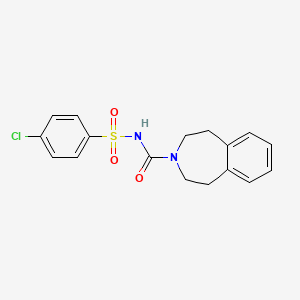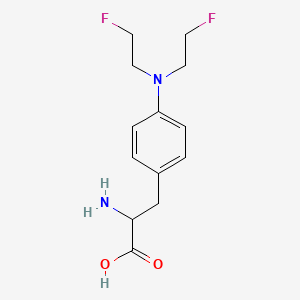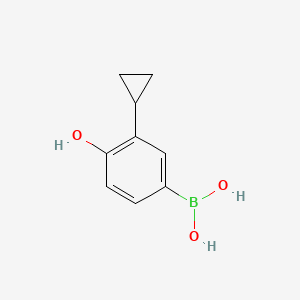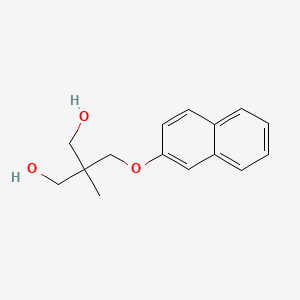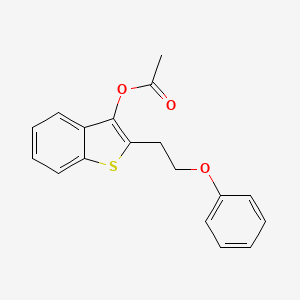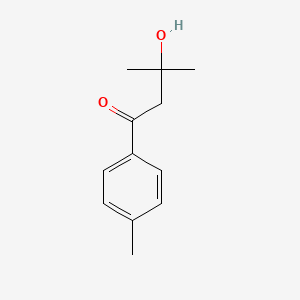
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a methyl group attached to the same carbon atom, making it a tertiary alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one can be achieved through several methods. One common approach involves the reaction of a phenol derivative with a ketone. For example, the reaction between 4-methylphenol and 3-methyl-2-butanone under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperatures to ensure efficient production.
化学反応の分析
Types of Reactions
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-1-(4-methylphenyl)butan-1-one or 3-methyl-1-(4-methylphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-methyl-1-(4-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
類似化合物との比較
3-Hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one: can be compared with similar compounds such as:
3-Hydroxy-3-methyl-2-butanone: A simpler ketone with similar functional groups but lacking the phenyl ring.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: A more complex compound with additional alkyl and alkenyl groups.
The uniqueness of This compound
特性
CAS番号 |
920957-35-3 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
3-hydroxy-3-methyl-1-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-6-10(7-5-9)11(13)8-12(2,3)14/h4-7,14H,8H2,1-3H3 |
InChIキー |
OSTLLUFYLRTIMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
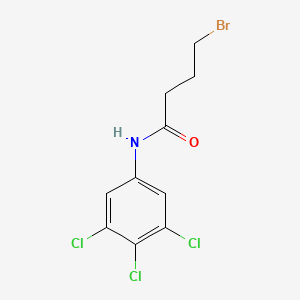
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
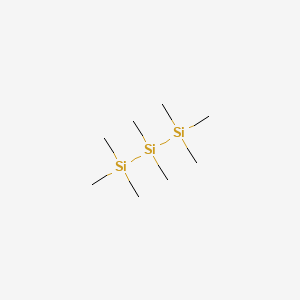
![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)

